![molecular formula C12H13NO5 B7725948 4-((2,4-Dimethoxyphenyl)amino)-4-oxobut-2-enoic acid](/img/structure/B7725948.png)
4-((2,4-Dimethoxyphenyl)amino)-4-oxobut-2-enoic acid
Overview
Description
4-((2,4-Dimethoxyphenyl)amino)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a dimethoxyphenyl group attached to an amino group, which is further connected to a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dimethoxyphenyl)amino)-4-oxobut-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and maleic anhydride.
Reaction: The 2,4-dimethoxyaniline undergoes a nucleophilic addition to the maleic anhydride, forming an intermediate.
Cyclization: The intermediate then undergoes cyclization to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((2,4-Dimethoxyphenyl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinones
Reduction: Amines or alcohols
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
4-((2,4-Dimethoxyphenyl)amino)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2,4-Dimethoxyphenyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
4-((2,4-Dimethoxyphenyl)amino)-4-oxobut-2-enoic acid: shares similarities with other compounds containing the dimethoxyphenyl group or butenoic acid moiety.
Examples: 2,4-Dimethoxyphenylacetic acid, 2,4-Dimethoxyphenylalanine
Uniqueness
Structural Features: The combination of the dimethoxyphenyl group with the butenoic acid moiety provides unique chemical properties.
Reactivity: Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry.
Applications: The compound’s potential biological activities and applications in drug development distinguish it from other similar compounds.
Biological Activity
Structural Analogues and Their Biological Activities
While the exact compound is not discussed, structurally similar compounds have shown promising biological activities, particularly in the realm of anticancer research.
Anticancer Properties
A series of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles have demonstrated significant antiproliferative activities against various human tumor cell lines . These compounds, which share some structural similarities with the queried molecule, exhibited the following properties:
- Antiproliferative Activity : Several derivatives showed IC50 values in the low one-digit micromolar range against a panel of eight tumor cell lines .
- Microtubule Disruption : The compounds led to microtubule disruption in 518 A2 melanoma cells .
- Centrosome De-clustering : They induced centrosome de-clustering, a promising approach in cancer treatment .
- Cell Cycle Arrest : G2/M cell cycle arrest was observed in treated cancer cells .
- Anti-angiogenic Effects : The compounds demonstrated anti-angiogenic properties both in vitro and in vivo .
Structure-Activity Relationship
The biological activity of these compounds appears to be influenced by their structural features:
- Bromo-derivatives were slightly more active than iodo analogs .
- The 3,5-dibromo-4-methoxyphenyl derivative was especially active against HT-29 colon carcinoma cells (IC50 = 0.5 μM) .
- The 3-pentafluorothiophenyl derivative showed high selectivity and activity against certain cell lines (EA.hy926, HCT-116 p53−/−, and HT-29) .
The biological activities of these structurally related compounds seem to involve multiple mechanisms:
- Tubulin Interaction : Some derivatives may interact with cellular tubulin, similar to combretastatin A-4, affecting microtubule dynamics .
- Mitotic Spindle Disruption : Treatment with these compounds increased the number of cells with bipolar and multipolar mitotic spindles .
- Centrosome Targeting : The compounds appear to exploit the multiple centrosomes present in tumor cells, leading to deficient chromosome segregation and potentially cell death .
Properties
IUPAC Name |
(E)-4-(2,4-dimethoxyanilino)-4-oxobut-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-17-8-3-4-9(10(7-8)18-2)13-11(14)5-6-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOGENBZVRGYHU-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801325417 | |
Record name | (E)-4-(2,4-dimethoxyanilino)-4-oxobut-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801325417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730333 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
496011-39-3 | |
Record name | (E)-4-(2,4-dimethoxyanilino)-4-oxobut-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801325417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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